7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves the reaction of 6-ethyl-8-formyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)chromone with 2-azolyl-acetonitriles. This reaction leads to the formation of 8-iminopyrano[2,3-f]chromen-4-ones, which upon acid hydrolysis, yield pyrano[2,3-f]chromene-4,8-diones containing azaheterocyclic substituents at C-3 and C-9 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and triazolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the triazolyl and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(4-methyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
- 7-hydroxy-3-(4-ethyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
- 7-hydroxy-3-(4-phenyl-4H-1,2,4-thiazol-3-yl)-4H-chromen-4-one
Uniqueness
The uniqueness of 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and triazolyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
66819-11-2 |
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Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
7-hydroxy-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-4-one |
InChI |
InChI=1S/C17H11N3O3/c21-12-6-7-13-15(8-12)23-9-14(16(13)22)17-19-18-10-20(17)11-4-2-1-3-5-11/h1-10,21H |
InChI Key |
CEKWPUCPGQSQGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2C3=COC4=C(C3=O)C=CC(=C4)O |
Origin of Product |
United States |
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